molecular formula C21H17N3O4 B11439373 3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11439373
M. Wt: 375.4 g/mol
InChI Key: RKFYJMGWKFZOIR-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of methoxy groups on the phenyl rings and a carboxylic acid group attached to the pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring. This is followed by cyclization with a pyridine derivative to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to different interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H17N3O4/c1-27-14-8-6-12(7-9-14)17-11-16(21(25)26)18-19(23-24-20(18)22-17)13-4-3-5-15(10-13)28-2/h3-11H,1-2H3,(H,25,26)(H,22,23,24)

InChI Key

RKFYJMGWKFZOIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)OC

Origin of Product

United States

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